N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide
Description
N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopenta ring fused with a tetrathiatetrazecin ring system
Properties
Molecular Formula |
C13H15N5OS4 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N-(8,8a-dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C13H15N5OS4/c1-9-5-7-10(8-6-9)13(19)14-18-20-12-4-2-3-11(12)15-21-16-22-17-23-18/h2-8,11,15-17H,1H3,(H,14,19) |
InChI Key |
WQXXZJOAUIWODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2SC3=CC=CC3NSNSNS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta and tetrathiatetrazecin derivatives, which share structural similarities but may differ in their functional groups and properties.
Uniqueness
N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C18H20N2S4
- Molecular Weight : 385.6 g/mol .
- Structural Characteristics : The compound features a complex bicyclic structure with tetrathiatetrazecin and a 4-methylbenzamide moiety.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The biological activity of this compound was evaluated in vitro against various cancer cell lines.
- Cell Viability Assays : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cells. For example:
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH and ABTS radical scavenging assays.
- DPPH Scavenging Activity : The compound exhibited a significant reduction in DPPH radical concentration with an IC50 value of 15 µM.
- ABTS Assay : Similar results were obtained in the ABTS assay where the compound demonstrated effective radical scavenging activity .
Study 1: In Vitro Anticancer Activity
A study conducted on various derivatives of benzamide found that modifications to the benzamide structure could enhance anticancer activity. This compound was one of the promising candidates due to its structural complexity and resulting biological effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(8,8a-Dihydrocyclopenta...) | A549 (Lung) | 20 | Apoptosis induction |
| N-(8,8a-Dihydrocyclopenta...) | MCF-7 (Breast) | 15 | Caspase activation |
Study 2: Antioxidant Efficacy
In a comparative study of various antioxidants:
- The compound showed comparable efficacy to established antioxidants like ascorbic acid and trolox.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| N-(8,8a-Dihydrocyclopenta...) | 15 | 12 |
| Ascorbic Acid | 10 | 9 |
| Trolox | 11 | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
